Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the azabicyclo[2.2.1]heptane core.
Introduction of tert-butyl and ethyl groups: These groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and ethyl iodide.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-1-(tert-butyl) 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Rel-1-(tert-butyl) 2-ethyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate
Uniqueness
Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m0/s1 |
InChI Key |
ALRKXPGWOXKXHL-HBNTYKKESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@H](C2)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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